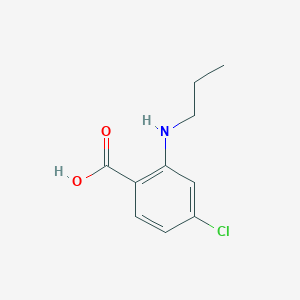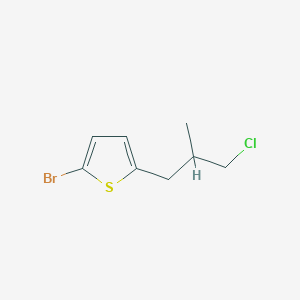
5-Amino-3-methyl-5-(1-methylcyclopropyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-methyl-5-(1-methylcyclopropyl)pentanoic acid is a synthetic organic compound with the molecular formula C10H19NO2 It is characterized by the presence of an amino group, a methyl group, and a cyclopropyl group attached to a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-5-(1-methylcyclopropyl)pentanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: Starting from a suitable precursor, the cyclopropyl group is introduced through cyclopropanation reactions.
Amino group introduction: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.
Methylation: The methyl group is added through methylation reactions, typically using methyl iodide or similar reagents.
Pentanoic acid backbone construction: The pentanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensations or Grignard reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-methyl-5-(1-methylcyclopropyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and methyl groups can participate in substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents such as methyl iodide or chloroform.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
5-Amino-3-methyl-5-(1-methylcyclopropyl)pentanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Amino-3-methyl-5-(1-methylcyclopropyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group may influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminopentanoic acid: A simpler analog with a straight-chain structure.
3-Methylpentanoic acid: Lacks the amino and cyclopropyl groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pentanoic acid backbone.
Uniqueness
5-Amino-3-methyl-5-(1-methylcyclopropyl)pentanoic acid is unique due to the combination of its amino, methyl, and cyclopropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
5-amino-3-methyl-5-(1-methylcyclopropyl)pentanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-7(6-9(12)13)5-8(11)10(2)3-4-10/h7-8H,3-6,11H2,1-2H3,(H,12,13) |
Clé InChI |
CGHVWVXYBKHXOI-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C1(CC1)C)N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Cyclobutylphenyl)methyl]oxirane](/img/structure/B13182970.png)
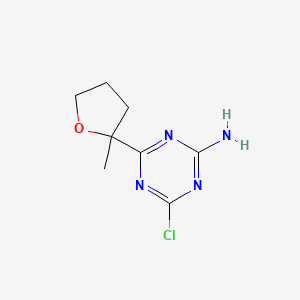

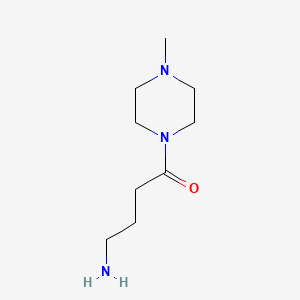



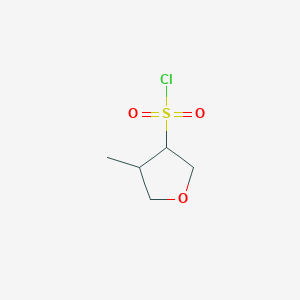
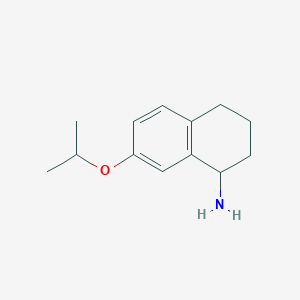
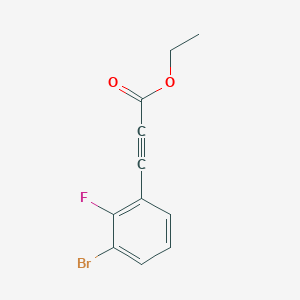
![N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide](/img/structure/B13183027.png)
